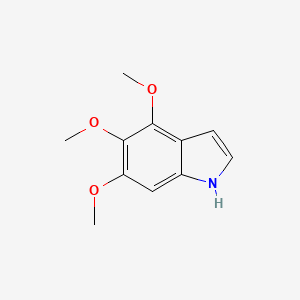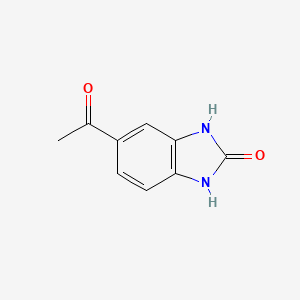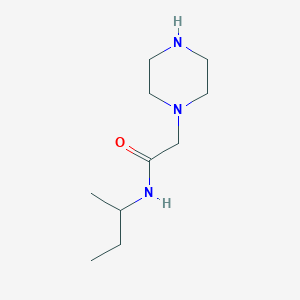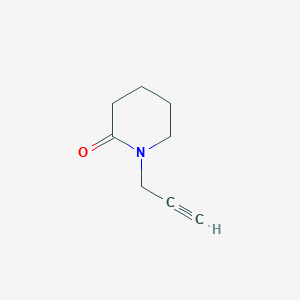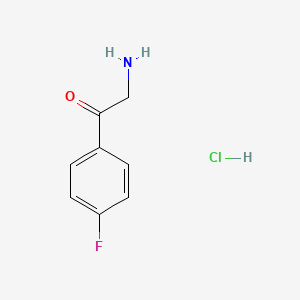
2,4,5-三甲基苯磺酰氯
描述
2,4,5-Trimethylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C9H11ClO2S and its molecular weight is 218.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,5-Trimethylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trimethylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗菌活性
- 苯磺酰腙的合成:Popiołek 等人 (2021) 的研究证明了 2,4,6-三甲基苯磺酰腙的合成。这些化合物显示出有希望的抗菌性能,特别是对革兰氏阳性菌株。
固相合成应用
- 聚合物负载的苯磺酰胺:Fülöpová 和 Soural (2015) 讨论了由伯胺和硝基苯磺酰氯制备的聚合物负载的苯磺酰胺在各种化学转化中的应用,包括合成特权支架。这表明在合成化学中具有广泛的用途 (Fülöpová 和 Soural,2015)。
在分析化学中的应用
- 雌激素的检测:Higashi 等人 (2006) 的一项研究重点介绍了硝基苯磺酰氯衍生物在使用 LC-MS 增强生物体液中雌激素检测中的作用,展示了其在提高分析灵敏度和特异性方面的作用 (Higashi 等人,2006)。
质子电导率研究
- 2,4,5-三甲基苯磺酸二水合物:Pisareva 等人 (2018) 分离出 2,4,5-三甲基苯磺酸二水合物并研究了其晶体结构和质子电导率。研究发现,阳离子中的质子和氘在强氢键内移动,表明在湿度传感和质子传导材料中具有潜在应用 (Pisareva 等人,2018)。
抗菌和酶抑制
- N-烷基/芳基烷基-4-甲基-N-(萘-1-基)苯磺酰胺:Abbasi 等人 (2015) 合成了 4-甲基苯磺酰氯的衍生物并评估了它们的抗菌和酶抑制潜力。这些化合物显示出很强的抗菌性能和中等的酶抑制,表明它们作为治疗剂的潜力 (Abbasi 等人,2015)。
安全和危害
While specific safety data for 2,4,5-Trimethylbenzenesulfonyl chloride was not found, sulfonyl chlorides are generally considered to be hazardous. They can cause severe skin burns and eye damage, and may be harmful if swallowed . They should be handled with appropriate personal protective equipment and any spills should be absorbed to prevent material damage .
作用机制
Target of Action
2,4,5-Trimethylbenzenesulfonyl chloride is an organic compound that is widely used in the field of organic synthesis . It serves as an important reagent and is often used as a source of sulfonyl chloride . The primary targets of this compound are various organic compounds that can react with sulfonyl chloride to form amides, esters, and ketones .
Mode of Action
The compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl chloride group of 2,4,5-Trimethylbenzenesulfonyl chloride reacts with a nucleophile (such as an amine or alcohol) present in the target molecule to form a sulfonamide or sulfonate ester . This reaction results in the formation of new compounds with altered properties.
Result of Action
The molecular and cellular effects of 2,4,5-Trimethylbenzenesulfonyl chloride’s action are primarily related to the formation of new compounds through the sulfonylation process . The resulting compounds can have a wide range of properties and potential applications, depending on the nature of the target molecule.
Action Environment
The action, efficacy, and stability of 2,4,5-Trimethylbenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the compound is flammable and can decompose under conditions of heat, contact with acidic substances, water, and humid air . Therefore, it is typically stored and used under controlled conditions to ensure its stability and effectiveness .
生化分析
Biochemical Properties
2,4,5-Trimethylbenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics research . It is known to interact with various enzymes, proteins, and other biomolecules. The sulfonyl chloride group in 2,4,5-Trimethylbenzenesulfonyl chloride can react with nucleophilic groups such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively . These interactions are crucial in the modification of proteins and peptides, aiding in the study of protein function and structure .
Cellular Effects
2,4,5-Trimethylbenzenesulfonyl chloride has been observed to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form covalent bonds with nucleophilic groups in proteins can lead to changes in protein activity and function, thereby impacting cellular processes .
Molecular Mechanism
The molecular mechanism of 2,4,5-Trimethylbenzenesulfonyl chloride involves its ability to form covalent bonds with nucleophilic groups in biomolecules . This interaction can result in the inhibition or activation of enzymes, depending on the specific protein and the site of modification . Additionally, the compound can influence gene expression by modifying transcription factors or other proteins involved in the regulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Trimethylbenzenesulfonyl chloride can change over time due to its stability and degradation properties . The compound is known to be stable under dry conditions but can degrade in the presence of moisture, leading to the formation of hydrochloric acid and other by-products . Long-term exposure to 2,4,5-Trimethylbenzenesulfonyl chloride in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, particularly in terms of protein modification and enzyme activity .
Dosage Effects in Animal Models
The effects of 2,4,5-Trimethylbenzenesulfonyl chloride in animal models vary with different dosages . At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it can lead to adverse effects, including cellular damage and toxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modifications without causing harmful side effects .
Metabolic Pathways
2,4,5-Trimethylbenzenesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can be metabolized by enzymes that catalyze the hydrolysis of the sulfonyl chloride group, leading to the formation of sulfonic acids and other metabolites . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites in cells .
Transport and Distribution
Within cells and tissues, 2,4,5-Trimethylbenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can accumulate in specific cellular compartments . The distribution of 2,4,5-Trimethylbenzenesulfonyl chloride within cells can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2,4,5-Trimethylbenzenesulfonyl chloride is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on protein activity and function .
属性
IUPAC Name |
2,4,5-trimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHIKFWALHYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536275 | |
| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92890-80-7 | |
| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)



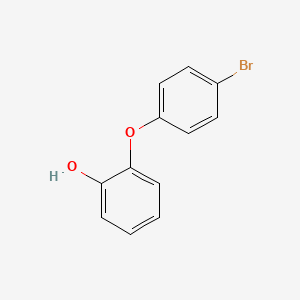

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

